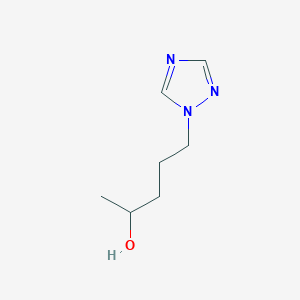

5-(1H-1,2,4-triazol-1-yl)pentan-2-ol

CAS No.:

Cat. No.: VC18210053

Molecular Formula: C7H13N3O

Molecular Weight: 155.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13N3O |

|---|---|

| Molecular Weight | 155.20 g/mol |

| IUPAC Name | 5-(1,2,4-triazol-1-yl)pentan-2-ol |

| Standard InChI | InChI=1S/C7H13N3O/c1-7(11)3-2-4-10-6-8-5-9-10/h5-7,11H,2-4H2,1H3 |

| Standard InChI Key | KQSJOZBQEHPRIG-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCCN1C=NC=N1)O |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Formula

The systematic name 5-(1H-1,2,4-triazol-1-yl)pentan-2-ol derives from a five-carbon aliphatic chain (pentan-2-ol) substituted at the fifth position with a 1,2,4-triazole ring. Its molecular formula is C₇H₁₁N₃O, corresponding to a molecular weight of 153.19 g/mol. The hydroxyl group at C2 and the triazole at C5 create a polar-nonpolar dichotomy, influencing solubility and intermolecular interactions.

Stereochemical Considerations

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 5-(1H-1,2,4-triazol-1-yl)pentan-2-ol can be inferred from analogous triazole-alcohol preparations. A plausible route involves:

-

Nucleophilic Substitution: Reacting 5-bromopentan-2-ol with 1H-1,2,4-triazole in the presence of a base (e.g., K₂CO₃) to facilitate triazole incorporation .

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using a terminal alkyne-functionalized pentanol precursor, though this method is more common for 1,2,3-triazoles .

Key Reaction Conditions

-

Solvent Systems: Ethanol (EtOH) or dimethylformamide (DMF) are typical for triazole alkylation .

-

Catalysts: Triethylamine (Et₃N) may enhance nucleophilic displacement efficiency .

-

Temperature: Reflux conditions (70–80°C) are often employed to achieve moderate yields .

Physicochemical Properties

Thermal Stability and Melting Point

While experimental data for this compound are unavailable, structurally related triazole-alcohols exhibit melting points between 65°C and 153°C . For example:

-

(2R)-2-(4-Chlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]hexanenitrile: 65.5°C .

-

(1Z,3S)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol: 153°C .

The absence of aromatic chlorination or methyl groups in 5-(1H-1,2,4-triazol-1-yl)pentan-2-ol suggests a lower melting point, likely near 80–100°C.

Solubility Profile

-

Polar Solvents: High solubility in ethanol, methanol, and DMF due to hydrogen bonding with the hydroxyl and triazole groups.

-

Nonpolar Solvents: Limited solubility in hexane or toluene.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

¹³C NMR:

Infrared (IR) Spectroscopy

-

O–H Stretch: 3200–3400 cm⁻¹ (broad).

-

Triazole Ring Vibrations: 1550–1600 cm⁻¹ (C=N stretching), 1450–1500 cm⁻¹ (C–N stretching).

Chemical Reactivity and Functionalization

Hydroxyl Group Reactions

-

Esterification: Reaction with acetyl chloride forms 5-(1H-1,2,4-triazol-1-yl)pentan-2-yl acetate.

-

Oxidation: Controlled oxidation with Jones reagent yields 5-(1H-1,2,4-triazol-1-yl)pentan-2-one.

Triazole Ring Modifications

-

Alkylation: Quaternary ammonium salts form via alkylation at N4 of the triazole .

-

Metal Coordination: The triazole’s nitrogen atoms can act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), enabling catalytic or material applications .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Triazole derivatives are pivotal in antifungal agents (e.g., fluconazole). The hydroxyl group in this compound could serve as a handle for prodrug synthesis or solubility enhancement .

Agrochemical Development

Analogous compounds like diclobutrazol (a plant growth regulator) suggest potential utility in crop protection or yield optimization.

Polymer Science

Incorporating triazole-alcohol monomers into polyurethanes or epoxy resins could enhance thermal stability and crosslinking density .

Future Research Directions

-

Synthetic Optimization: Exploring microwave-assisted or flow chemistry routes to improve yield and purity.

-

Biological Screening: Evaluating antimicrobial, anticancer, or enzyme inhibitory activity.

-

Computational Modeling: Density functional theory (DFT) studies to predict reactivity and interaction with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume